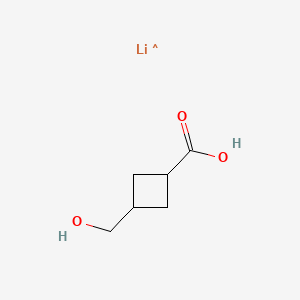
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is a chemical compound with the molecular formula C6H11LiO3. It is known for its high purity and is often used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The resulting product is then treated with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: 3-(Hydroxymethyl)cyclobutanemethanol.
Substitution: 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt.
Scientific Research Applications
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the lithium ion can influence ionic balance and signaling pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; potassium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; calcium salt
Uniqueness
The lithium salt form of 3-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to the specific properties imparted by the lithium ion. These properties include enhanced solubility and specific interactions with biological molecules, making it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C6H10LiO3 |
|---|---|
Molecular Weight |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9); |
InChI Key |
MRMYYRALWDDXJK-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C1C(CC1C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



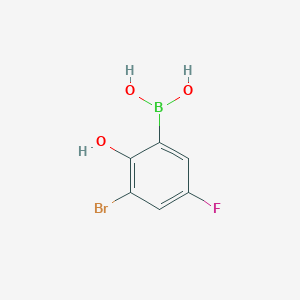
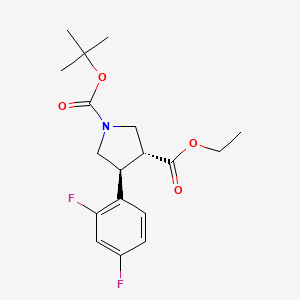

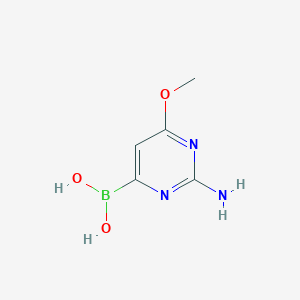
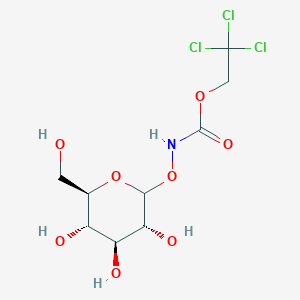
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)

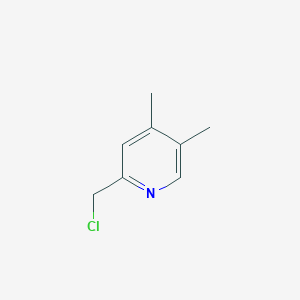
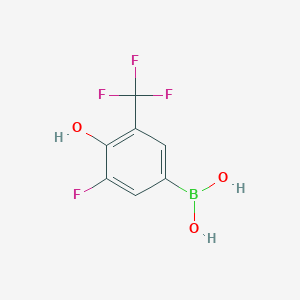
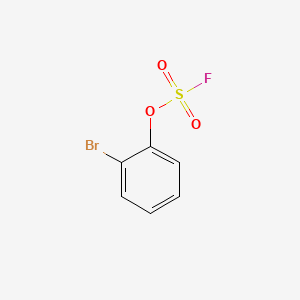
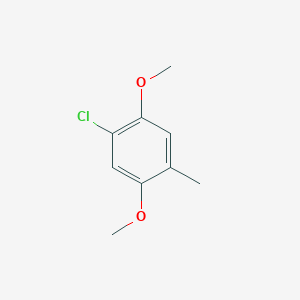
![Ethyl 5-(3-chloropyridin-4-yl)-3ah-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B14033540.png)
